molecular formula C42H28N6Na4O16S4 B13804349 Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 72749-84-9

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B13804349
CAS No.: 72749-84-9
M. Wt: 1092.9 g/mol
InChI Key: KRYUDSCWXSQLCB-UHFFFAOYSA-J
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Description

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in the dye industry due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves azo coupling reactions. The process begins with the diazotization of aromatic amines to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage . The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium ion and subsequent coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves multiple purification steps, including filtration, crystallization, and drying, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves its interaction with molecular targets through the azo group. The compound can undergo cis-trans isomerization upon exposure to light, which alters its molecular structure and affects its binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-(benzoylamino)-5-hydroxy-6-[[1-sulphonato-6-[[2-(sulphonatooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-1,7-disulphonate
  • Tetrasodium 4,4’-bis[[2,5-dimethyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate

Uniqueness

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structural features, including the presence of multiple sulfonate groups and the ethoxy substituent on the naphthalene ring. These features contribute to its high solubility in water and its intense coloration, making it particularly valuable in applications requiring water-soluble dyes with strong color properties .

Properties

CAS No.

72749-84-9

Molecular Formula

C42H28N6Na4O16S4

Molecular Weight

1092.9 g/mol

IUPAC Name

tetrasodium;5-benzamido-3-[[4-[(4-benzamido-2-sulfonatophenyl)diazenyl]-2-ethoxy-6-sulfonatonaphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H32N6O16S4.4Na/c1-2-64-34-22-32(46-45-31-16-13-26(19-35(31)67(58,59)60)43-41(50)23-9-5-3-6-10-23)30-20-27(65(52,53)54)14-15-29(30)38(34)47-48-39-36(68(61,62)63)18-25-17-28(66(55,56)57)21-33(37(25)40(39)49)44-42(51)24-11-7-4-8-12-24;;;;/h3-22,49H,2H2,1H3,(H,43,50)(H,44,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4

InChI Key

KRYUDSCWXSQLCB-UHFFFAOYSA-J

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=CC=CC=C7)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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